6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
The structure features:
- A pyrazolo[3,4-d]pyridazin-7-one core providing rigidity and planar geometry.
- 4-Methyl and 1-phenyl substituents enhancing steric and electronic properties.
- A 6-(2-(indolin-1-yl)-2-oxoethyl) side chain, which introduces hydrogen-bonding capabilities via the indole nitrogen and carbonyl group.
Synthetic routes for analogous pyrazolo[3,4-d]pyridazinones often involve multi-step condensation and cyclization reactions, as seen in the preparation of related isoxazolo derivatives .
Properties
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-18-13-23-27(17-8-3-2-4-9-17)21(18)22(29)26(24-15)14-20(28)25-12-11-16-7-5-6-10-19(16)25/h2-10,13H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKHWXCNNHDLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial, antifungal, antimycobacterial, and cytotoxic activities
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a way that inhibits their function, leading to its observed biological activities. More research is needed to elucidate the specific interactions between this compound and its targets.
Biological Activity
The compound 6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 413.5 g/mol. The structure features an indolinone moiety linked to a pyrazolo[3,4-d]pyridazine scaffold, which is significant for its biological activity.
1. Anticancer Activity
Research indicates that compounds similar to This compound exhibit potent anticancer properties. A study highlighted various derivatives that demonstrated significant inhibition of cancer cell proliferation and induced apoptosis in cancer models. The mechanism often involves the inhibition of key signaling pathways associated with cell survival and proliferation, particularly targeting the EGFR and VEGFR pathways .
2. Antitubercular Activity
In a related study, derivatives of pyrazolo[3,4-d]pyridazine were evaluated for their antitubercular properties against Mycobacterium tuberculosis. Some compounds showed promising results with IC50 values ranging from 1.35 to 2.18 µM, indicating their potential as new therapeutic agents against tuberculosis .
3. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many pyrazolo derivatives inhibit enzymes critical for cancer cell metabolism and proliferation.
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Signaling Pathways : The interaction with growth factor receptors (e.g., EGFR) alters downstream signaling cascades that control cell cycle progression and survival.
Case Studies
A notable study investigated the anticancer effects of a series of pyrazolo derivatives in MCF-7 breast cancer cells. The findings revealed that certain compounds could significantly reduce tumor growth and induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.3 | EGFR Inhibition |
| Compound B | 2.0 | Apoptosis Induction |
| Compound C | 4.5 | Antimicrobial Activity |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. The mechanism of action appears to involve the inhibition of key enzymes associated with tumor growth and metastasis.
Cell Line Studies:
- In vitro studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, including HeLa and MCF7. For instance, a derivative demonstrated an IC50 of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
- The compound has been observed to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells through the activation of apoptotic pathways .
Target Interaction:
Molecular docking studies suggest that this compound may serve as an inhibitor for enzymes critical to tumor progression, enhancing its potential as a therapeutic agent in oncology .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored, indicating its potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Case Study:
A study focused on the neuroprotective effects of pyrazolo derivatives revealed their ability to reduce amyloid-beta aggregation and improve cognitive function in animal models. This suggests a promising avenue for developing treatments for Alzheimer’s disease .
Other Biological Activities
Beyond anticancer and neuroprotective effects, compounds with similar structures have shown effectiveness in various other therapeutic areas:
- Antiparasitic and Antifungal Activities: Some derivatives have demonstrated efficacy against a range of parasites and fungi, suggesting broad-spectrum biological activity.
Case Study 1: Anticancer Efficacy
In a study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer efficacy of a pyrazolo[3,4-d]pyridazine derivative against breast cancer cell lines. The findings indicated significant tumor growth inhibition and apoptosis induction through mitochondrial pathways .
Case Study 2: Neuroprotective Potential
Another investigation assessed the effects of similar compounds on cognitive function in models of Alzheimer's disease. The results indicated a reduction in amyloid-beta aggregation, leading to improved cognitive performance in treated animals .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key analogs differ in substituents at positions 1, 4, and 6 of the core scaffold, impacting molecular weight, solubility, and steric effects.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s indolin-containing side chain may require specialized coupling reagents, unlike analogs with simpler benzyl groups .
- Solubility : Higher molecular weight (411.5 vs. 314–362) may reduce aqueous solubility compared to tert-butyl or fluorobenzyl derivatives .
Q & A
Q. How can single-crystal X-ray diffraction analysis be implemented to resolve ambiguities in stereochemical assignments of synthetic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
